N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a nitrophenoxy group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C17H17N3O6 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-24-13-7-8-15(25-2)12(9-13)10-18-19-17(21)11-26-16-6-4-3-5-14(16)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
DHFWYVZSZXUJOA-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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